molecular formula C26H17FN2O4 B11354355 N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11354355
M. Wt: 440.4 g/mol
InChI Key: WBUJLRMTASEZRN-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a fluorobenzoyl group, and an oxazole ring, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: This step often involves Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxazole Ring: This can be synthesized through the cyclization of an appropriate amide or nitrile precursor under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzofuran and oxazole intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the benzofuran and fluorobenzoyl moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
  • N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
  • N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide lies in the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

This detailed article provides a comprehensive overview of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H17FN2O4

Molecular Weight

440.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H17FN2O4/c1-15-6-8-16(9-7-15)22-14-20(29-33-22)26(31)28-23-19-4-2-3-5-21(19)32-25(23)24(30)17-10-12-18(27)13-11-17/h2-14H,1H3,(H,28,31)

InChI Key

WBUJLRMTASEZRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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